molecular formula C12H11NO6 B1663136 Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate CAS No. 65974-52-9

Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate

Cat. No. B1663136
CAS RN: 65974-52-9
M. Wt: 265.22 g/mol
InChI Key: LKLMASCOTOBEMT-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate, also known as DNP, is a highly potent and toxic compound that has been widely used in scientific research. This compound has been studied for its unique chemical properties and its potential applications in various fields of research.

Scientific Research Applications

  • Synthesis of Pharmaceutical Precursors and Derivatives :

    • Tanaka, Yasuo, and Torii (1989) demonstrated the transformation of 2-(2-nitrophenyl)propenal into potent tryptophan precursors and useful indole derivatives, highlighting the compound's role in synthesizing amino acid precursors (Tanaka, Yasuo, & Torii, 1989).
    • Oda et al. (1987) showed that 2- [(2-Nitrophenyl) methylene] propanedioic acids can be denitrocyclized to coumarins, a class of organic compounds often used in pharmaceuticals (Oda et al., 1987).
  • Development of Novel Catalytic Processes :

    • Kollár, Consiglio, and Pino (1987) explored its use in asymmetric hydroformylation of unsaturated esters, revealing potential for regioselective and enantioselective catalysis (Kollár, Consiglio, & Pino, 1987).
  • Material Science and Energy Storage Applications :

    • Wilmet et al. (1990) studied the solid-plastic phase transition in polyols, including derivatives of this compound, for energy storage applications (Wilmet et al., 1990).
  • Spectroscopic and Structural Characterization Studies :

    • Diwaker et al. (2015) synthesized and characterized a related compound using spectroscopic and theoretical methods, contributing to understanding the electronic and optical properties of such compounds (Diwaker et al., 2015).
  • Chemical Reaction Mechanism Studies :

    • Jiang et al. (2015) provided theoretical insights into the conjugate addition reaction of dimethyl propanedioate to 1-nitroprop-1-ene, elucidating reaction mechanisms and solvation effects (Jiang et al., 2015).
  • Environmental Applications :

    • Pignatello and Sun (1995) investigated the photoassisted Fenton reaction using related compounds for effective water treatment and pesticide decomposition (Pignatello & Sun, 1995).

properties

CAS RN

65974-52-9

Product Name

Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate

Molecular Formula

C12H11NO6

Molecular Weight

265.22 g/mol

IUPAC Name

dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate

InChI

InChI=1S/C12H11NO6/c1-18-11(14)9(12(15)19-2)7-8-5-3-4-6-10(8)13(16)17/h3-7H,1-2H3

InChI Key

LKLMASCOTOBEMT-UHFFFAOYSA-N

SMILES

COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC

Other CAS RN

65974-52-9

synonyms

NCI-126224;  2-(2-Nitro-benzylidene)-malonic acid dimethyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

A methanol (300 ml) solution of o-nitrobenzaldehyde (103.1 g), dimethylmalonate (90.1 g), acetic acid (1.2 ml) and piperidine (12 ml) was heated under reflux for 25 hours. The reaction mixture was concentrated. Water was added to the mixture, which was extracted with ethylacetate. The organic layer was washed with 1N hydrochloric acid, water, a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, then dried and concentrated. The obtained crude crystals were washed with IPE to give the entitled compound (59.79 g). The mother liquor was further purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/2). The obtained crude crystals were recrystallized from ethyl acetate-hexane to give the entitled compound (34.13 g).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
103.1 g
Type
reactant
Reaction Step One
Quantity
90.1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate
Reactant of Route 2
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Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate

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